molecular formula C43H49KN4O14S2 B015810 Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt CAS No. 1311966-47-8

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt

Cat. No. B015810
M. Wt: 949.1 g/mol
InChI Key: CBHGNVAPFRTZCF-UHFFFAOYSA-M
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Description

Cyanine dyes are notable for their applications in fluorescent labeling in biological contexts. The specific dye , a Cyanine 3 variant, includes a succinimidyl ester and a potassium salt component, enhancing its utility in bioconjugation and molecular probes.

Synthesis Analysis

The synthesis of Cyanine dyes, particularly those incorporating succinimidyl esters, involves methods that increase their potential for use in multiparameter analysis in cytometry and diagnostics (Mujumdar et al., 1996). Additionally, synthesis approaches have been developed to create dyes with improved water solubility and reactivity towards proteins (Toutchkine et al., 2002).

Molecular Structure Analysis

The structural features of these dyes, such as the incorporation of phosphonate groups and modifications to aromatic residues, significantly influence their absorption and fluorescence properties (Reddington, 2007). The Cyanine 3 variant is designed for specific binding properties and fluorescence characteristics.

Chemical Reactions and Properties

These dyes are reactive towards primary amines, allowing them to be used in conjugation with biomolecules like proteins and nucleic acids. Their chemical properties are fine-tuned for specific interactions and fluorescence emissions (Flanagan et al., 1997).

Physical Properties Analysis

The physical properties of these dyes, such as their solubility, fluorescence intensity, and stability, are tailored for specific applications. For instance, water-soluble variants with high fluorescence intensity are developed for efficient bioconjugation (Southwick et al., 1990).

Chemical Properties Analysis

The Cyanine 3 dye shows pH-insensitive fluorescence and reduced aggregation under labeling conditions, making it suitable for a wide range of biological applications (Mujumdar et al., 1993). Its chemical properties are engineered to maximize its utility in specific bioanalytical methods.

Scientific Research Applications

Synthesis and Properties for Fluorescent Labeling Cyanine dyes, including derivatives like Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt, are synthesized for their notable absorption and fluorescence properties. These dyes are utilized to label proteins and oligonucleotides, offering brighter conjugates compared to some commercially available analogues. Their applications span across various scientific research fields, demonstrating their versatility as fluorescent labels (Reddington, 2007).

Enhanced Water Solubility for Protein Labeling Innovations in the synthesis of cyanine dyes have led to derivatives with improved water solubility, facilitating easier protein conjugation. This advancement addresses previous limitations such as low yields from costly materials and enhances the practicality of cyanine dyes in protein labeling applications, including selective labeling techniques that minimize cross-linking (Toutchkine, Nalbant, & Hahn, 2002).

Specific Labeling of Polypeptides The development of methods to convert succinimidyl esters of fluorescent dyes into benzyl thioesters has increased the specificity of labeling polypeptides with N-terminal cysteine residues. This approach, using popular cyanine dyes, allows for precise labeling, essential for studies requiring accurate positioning of labels, such as Förster resonance energy transfer (FRET) studies (Schuler & Pannell, 2002).

Comparative Studies in Gel Electrophoresis Cyanine dyes have been compared to CyDye™ DIGE fluor minimal dyes for pre-electrophoresis labeling, demonstrating equivalent results and enabling sample multiplexing and accurate quantitation in differential proteome analysis. This shows the adaptability of cyanine dyes in gel electrophoresis applications, providing reliable alternatives for scientific research (Tsolakos et al., 2009).

Applications in Bioimaging and Photodynamic Therapy Cyanine dyes carrying quinoline moieties have been highlighted for their significant applications in medicine, pharmacology, and engineering, notably as photosensitizers in photodynamic therapy, probes in biomolecule labeling, and imaging agents. Their stability, high molar extinction coefficients, and pH-sensitivity make them invaluable in scientific research, especially in bioimaging and therapeutic contexts (Ilina & Henary, 2020).

properties

IUPAC Name

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHGNVAPFRTZCF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49KN4O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678987
Record name Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl-3H-indol-1-ium-5-sulfonate

CAS RN

1311966-47-8
Record name Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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